

# Overcoming pre-existing AAV5 immunity in Hemophilia A patients

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## Technical Support Center: AAV5 Gene Therapy for Hemophilia A

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming pre-existing AAV5 immunity in Hemophilia A patients.

### Frequently Asked Questions (FAQs)

**Q1:** What is the impact of pre-existing anti-AAV5 neutralizing antibodies (NAbs) on the efficacy of AAV5-based gene therapy for Hemophilia A?

Pre-existing NAbs against AAV5 can significantly reduce the efficacy of AAV5-based gene therapies, such as valoctocogene roxaparvovec. These antibodies can neutralize the vector, preventing it from reaching the target liver cells and delivering the therapeutic Factor VIII (FVIII) gene. This can lead to reduced or completely abrogated transgene expression.<sup>[1][2][3]</sup> Studies in cynomolgus monkeys have shown that pre-existing anti-AAV5 antibodies can lead to a mean decrease of 74.8% in maximal FVIII plasma concentration (C<sub>max</sub>) and a 66.9% decrease in the area under the curve (AUC), along with reduced vector genomes in the liver.<sup>[1][2]</sup>

Consequently, many clinical trials for AAV-based gene therapies exclude patients with detectable NAb titers, often as low as 1:5.<sup>[4][5][6]</sup> However, some studies suggest that AAV5 may be less susceptible to neutralization by pre-existing antibodies compared to other AAV

serotypes, and therapeutic efficacy has been observed in some patients with low to moderate NAb titers.[6][7][8]

Q2: What are the primary strategies being investigated to overcome pre-existing AAV5 immunity?

Several strategies are being explored to enable the treatment of Hemophilia A patients with pre-existing anti-AAV5 NAb. These can be broadly categorized as:

- **Plasmapheresis (Therapeutic Plasma Exchange):** This procedure involves removing the patient's plasma, which contains the neutralizing antibodies, and replacing it with a substitute fluid.[5][9][10][11] Studies have shown that plasmapheresis can effectively and safely reduce anti-AAV antibody levels, potentially allowing for successful gene therapy administration.[9][10][12]
- **Empty Capsid Decoys:** This approach involves co-administering empty AAV capsids (lacking a therapeutic genome) along with the gene therapy vector.[4][13] The empty capsids act as decoys, binding to and "soaking up" the circulating NAb, thereby allowing the therapeutic vector to reach its target cells.[13] The effectiveness of this method is dose-dependent, with higher NAb titers requiring a greater excess of empty capsids.[13][14]
- **Immunosuppression:** The use of immunosuppressive drugs aims to dampen the immune response to the AAV vector.[15][16][17] Corticosteroids are commonly used, either prophylactically or in response to signs of an immune response, such as elevated liver enzymes.[15][16][18] Other agents like sirolimus (rapamycin), mycophenolate mofetil, and rituximab are also being investigated to target T and B cell responses.[4][16][19]
- **Capsid Engineering:** This involves modifying the AAV capsid to create novel variants that can evade pre-existing antibodies.[19][20] By altering the antigenic epitopes on the capsid surface, researchers aim to develop vectors that are not recognized by the patient's immune system.[19][20]

Q3: Are there non-antibody factors that can inhibit AAV5 transduction?

Yes, studies have identified non-antibody-based neutralizing factors in human plasma that can inhibit AAV vector transduction, even in the absence of detectable anti-AAV antibodies.[1][2][21] The exact nature of these inhibitors is not fully understood but could include small molecules or

inflammatory peptides.[2] A dual-assay strategy, combining a total antibody (TAbs) assay and a transduction inhibition (TI) assay, can help identify individuals who may be less likely to respond to AAV5-directed gene therapy due to either antibody or non-antibody mediated inhibition.[21]

Q4: What is the typical NAb titer cutoff for inclusion in AAV5 gene therapy clinical trials for Hemophilia A?

Historically, many AAV gene therapy trials have excluded patients with NAb titers as low as 1:5.[4][5][6] For valoctocogene roxaparvovec, the phase 3 GENE8-1 trial excluded patients with pre-existing anti-AAV5 antibodies.[22][23] However, there is growing evidence that low levels of pre-existing anti-AAV5 NABs may not preclude a clinically meaningful response.[6][7][24] For instance, the approved AAV5-based gene therapy for Hemophilia B, etranacogene dezaparvovec (Hemgenix), is available to patients irrespective of their pre-existing AAV5 NAB status, although a patient with a very high titer (3,212) did not show transgene expression.[24] This suggests that a universal cutoff may not be appropriate and that the tolerable NAB level can be vector and dose-dependent.[1]

## Troubleshooting Guides

Issue 1: Patient screened positive for anti-AAV5 NABs. What are the next steps?

- Quantify NAB Titer: Determine the precise NAB titer using a validated neutralizing antibody assay. The level of NABs will influence the choice of mitigation strategy.
- Evaluate Mitigation Strategies:
  - Low to Moderate Titers: Consider the use of empty capsid decoys. The ratio of empty to full capsids will need to be optimized based on the NAB titer.
  - High Titers: Plasmapheresis may be a more suitable option to significantly reduce the antibody load before vector administration.[9][10]
- Consider Immunosuppression: An accompanying immunosuppressive regimen may be necessary, regardless of the primary mitigation strategy, to manage potential immune responses.[15][16]

Issue 2: Sub-optimal FVIII expression observed post-infusion in a patient with no detectable pre-existing NABs.

- **Investigate Non-Antibody Inhibitors:** The patient may have non-antibody neutralizing factors. A retrospective analysis of their baseline plasma using a sensitive transduction inhibition assay could provide insights.[21]
- **Assess Cellular Immune Response:** Monitor for T-cell responses against the AAV5 capsid, which can lead to the elimination of transduced hepatocytes and a subsequent decline in FVIII expression.[15] This is often indicated by a rise in liver transaminases (ALT/AST).
- **Review Vector Dose and Potency:** Ensure the administered vector dose was within the therapeutic window and that the vector preparation met all quality control specifications for potency and purity. The presence of impurities can enhance immunogenicity.[18]

Issue 3: A patient develops an immune response (e.g., elevated ALT) after AAV5 gene therapy administration.

- **Initiate Immunosuppression:** Promptly start a course of corticosteroids, such as prednisolone, to manage the liver inflammation.[16][17] The dose and duration may need to be adjusted based on the severity and duration of the transaminitis.
- **Monitor FVIII Levels and Liver Enzymes:** Closely monitor FVIII activity and liver function tests to assess the effectiveness of the immunosuppressive therapy and the impact on transgene expression.
- **Consider Additional Immunosuppressants:** If the response to corticosteroids is inadequate, the addition of other immunosuppressive agents like tacrolimus or mycophenolate mofetil might be necessary.[15]

## Data Summary Tables

Table 1: Impact of Pre-existing Anti-AAV5 Antibodies on FVIII Expression in Cynomolgus Monkeys

Group	Pre-existing Immunity Status	Mean FVIII Cmax (% of Control)	Mean FVIII AUC (% of Control)	Mean Liver Vector Genomes (vg/cell)
Control	No Antibodies or Inhibitors	100%	100%	0.97 - 12.9
With Anti-AAV5 Antibodies	Positive for Neutralizing Antibodies	25.2%	33.1%	0.01 - 5.18

Data synthesized from studies on valoctocogene roxaparvovec in cynomolgus monkeys.[\[1\]](#)[\[2\]](#)

Table 2: Efficacy of Plasmapheresis in Reducing Anti-AAV Antibodies

Patient Cohort	Initial NAF Titer Range	Post-Plasmapheresis NAF Titer	Outcome
Seropositive Patients (AAV1, 2, 6, 8)	1:5 - 1:12,800	Undetectable or <1:5	Drastic reduction in NAF titers, especially with initial titers $\leq$ 1:20. <a href="#">[5]</a>
Seropositive NHPs (AAVrh74)	High Titers	Significantly Reduced	Enabled safe and effective redosing of gene therapy. <a href="#">[9]</a> <a href="#">[12]</a>
Seropositive NHPs (AAV)	High Titers	Reduced to levels comparable to sero-negative animals.	Restored high-level transgene expression. <a href="#">[10]</a>

NAF: Neutralizing Factor

Table 3: Common Immunosuppressive Agents Used in AAV Gene Therapy Clinical Trials

Drug Class	Agent(s)	Mechanism of Action	Common Use in AAV Gene Therapy
Corticosteroids	Prednisone, Prednisolone, Methylprednisolone	Downregulate pro-inflammatory cytokines, suppress T-cell activation.[16]	Prophylactic or reactive treatment for elevated liver enzymes.[15][16][17][18]
mTOR Inhibitors	Sirolimus (Rapamycin)	Inhibits T and B cell activation, induces regulatory T cells.[4]	Used in combination with other agents to suppress humoral and cellular immunity.[4][16][19]
IMPDH Inhibitors	Mycophenolate Mofetil (MMF)	Inhibits T and B cell proliferation.[16]	Used in combination therapies for broad immunosuppression.[16]
Calcineurin Inhibitors	Tacrolimus, Cyclosporine	Block T-cell and B-cell activation.[18][19]	Part of multi-drug immunosuppressive regimens.[16][19]
Anti-CD20 Antibody	Rituximab	Depletes B cells.[19]	Used to reduce antibody production, particularly in redosing scenarios.[16][19]

## Experimental Protocols

### 1. AAV5 Neutralizing Antibody (NAb) Assay (In Vitro Transduction Inhibition Assay)

- Objective: To quantify the level of functional neutralizing antibodies against AAV5 in patient serum or plasma.
- Principle: This cell-based assay measures the ability of antibodies in a patient's sample to inhibit the transduction of a reporter gene (e.g., luciferase or green fluorescent protein) delivered by an AAV5 vector into a susceptible cell line (e.g., HeLa or HEK293 cells).

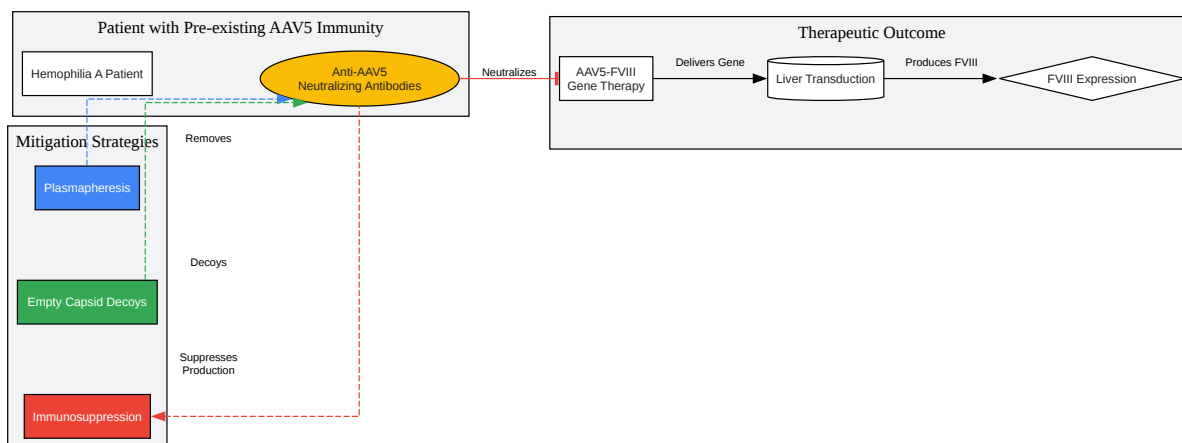
- Methodology:
  - Sample Preparation: Heat-inactivate patient serum or plasma to inactivate complement. Prepare serial dilutions of the sample.
  - Incubation: Incubate the diluted samples with a pre-determined amount of AAV5 vector carrying a reporter gene for a set period (e.g., 1-2 hours) at 37°C to allow antibodies to bind to the vector.
  - Transduction: Add the AAV-antibody mixture to a plate of cultured cells.
  - Incubation: Incubate the cells for a period sufficient for vector entry, uncoating, and reporter gene expression (e.g., 24-72 hours).
  - Readout: Measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP).
  - Data Analysis: The NAb titer is typically defined as the reciprocal of the highest serum dilution that causes a 50% or greater reduction in reporter gene expression compared to a control sample with no antibodies.[\[13\]](#)

## 2. AAV5 Total Antibody (TAb) Assay (ELISA-based)

- Objective: To detect all antibodies (both neutralizing and non-neutralizing) that bind to the AAV5 capsid.
- Principle: An enzyme-linked immunosorbent assay (ELISA) is used to capture and detect anti-AAV5 antibodies in a patient's sample.
- Methodology:
  - Coating: Coat a microtiter plate with intact AAV5 capsids.
  - Blocking: Block non-specific binding sites on the plate.
  - Sample Incubation: Add diluted patient serum or plasma to the wells and incubate to allow anti-AAV5 antibodies to bind to the coated capsids.

- Washing: Wash the plate to remove unbound antibodies.
- Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes human IgG.
- Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
- Readout: Measure the absorbance of the wells using a plate reader. The signal intensity is proportional to the amount of anti-AAV5 antibodies in the sample.

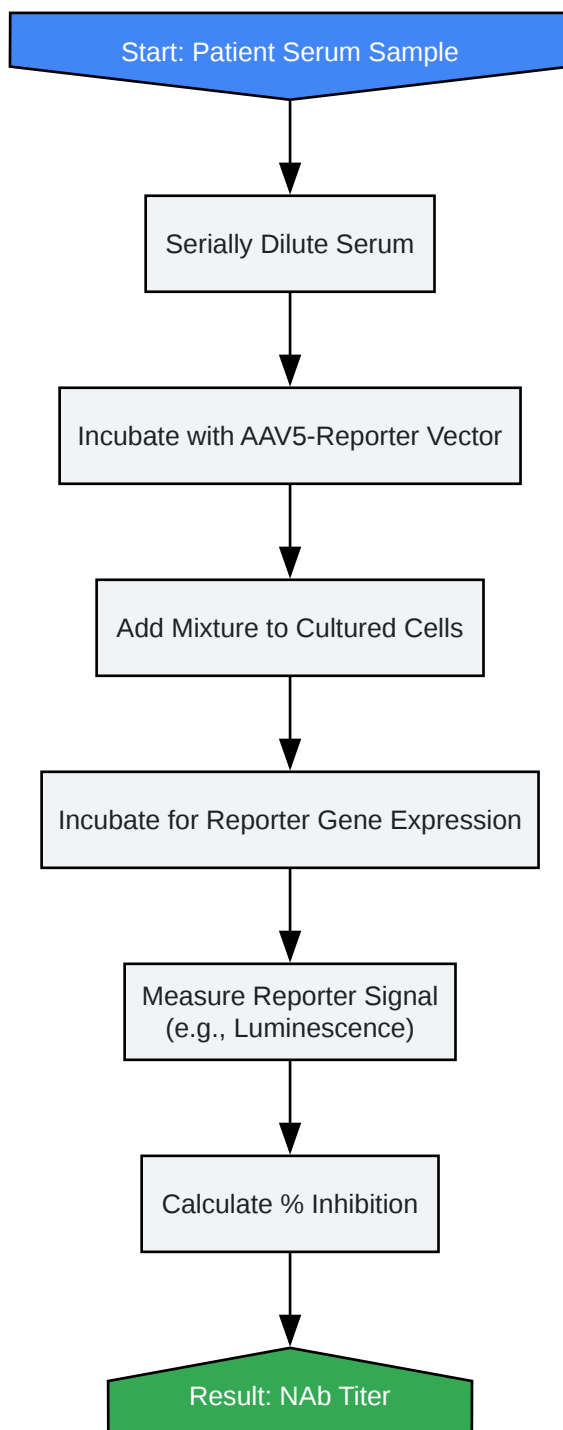
## Visualizations



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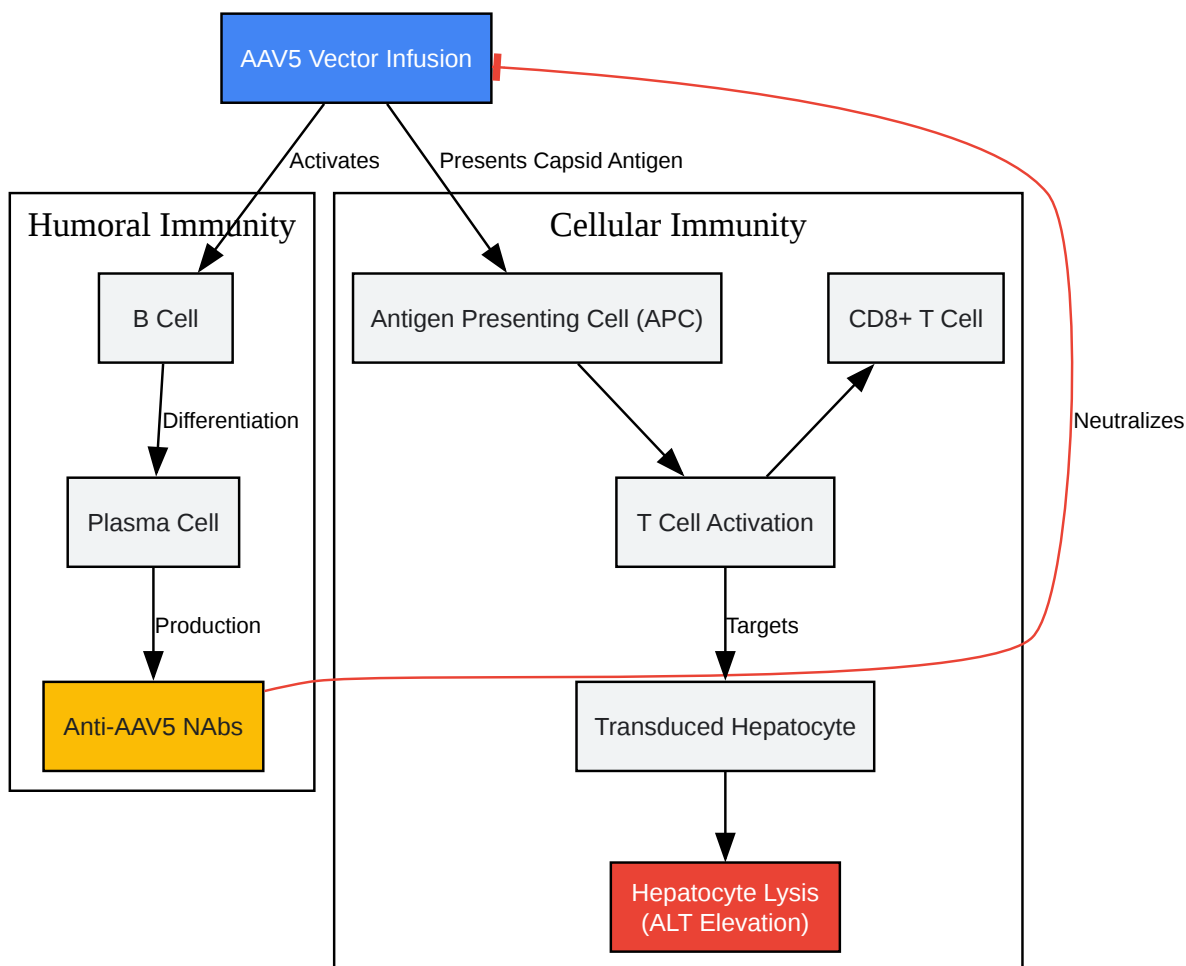


Caption: Strategies to overcome pre-existing AAV5 neutralizing antibodies.



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Caption: Workflow for an in vitro AAV5 neutralizing antibody (NAb) assay.



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Caption: Immune response pathways activated by AAV5 gene therapy.

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